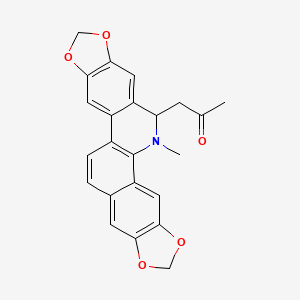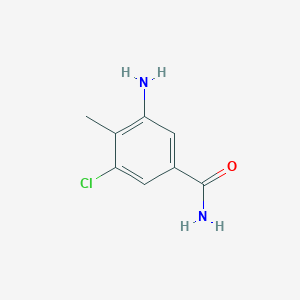
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate
Descripción general
Descripción
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate is an organic compound with the chemical formula C13H16N2O3 It is a carbamate derivative that features a benzyl group, an allyl group, and a hydroxyiminoethyl group
Mecanismo De Acción
Target of Action
(E)-Benzyl allyl(2-(hydroxyimino)ethyl)carbamate is a type of carbamate compound . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Therefore, the immune system can be considered as a primary target of this compound.
Mode of Action
Carbamates, including this compound, exert their effects by inhibiting acetylcholinesterase activity . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological changes.
Biochemical Pathways
The formation of carbamates like this compound involves several biochemical pathways. One major pathway involves the reaction of urea and various proteins like citrulline during the fermentation step . Another pathway involves the reaction of cyanide and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .
Pharmacokinetics
It’s known that carbamates generally have relatively low durability and virulence compared to other types of pesticides . This suggests that they may be metabolized and excreted relatively quickly. The benchmark dose lower limit of ethyl carbamate, a related compound, is 0.3 mg/kg bw per day .
Result of Action
The result of the action of this compound is primarily genotoxic and carcinogenic effects . It has been shown to increase the incidences of various types of tumors in animal studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the formation of carbamates is exponentially accelerated at elevated temperatures . Additionally, the presence of certain microorganisms can influence the formation and degradation of carbamates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with allylamine, followed by the introduction of the hydroxyiminoethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The benzyl and allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or allyl derivatives.
Aplicaciones Científicas De Investigación
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the allyl and hydroxyiminoethyl groups.
Allyl carbamate: Lacks the benzyl and hydroxyiminoethyl groups.
Hydroxyiminoethyl carbamate: Lacks the benzyl and allyl groups.
Uniqueness
(E)-benzyl allyl(2-(hydroxyimino)ethyl)carbamate is unique due to the presence of all three functional groups (benzyl, allyl, and hydroxyiminoethyl), which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
benzyl N-[(2E)-2-hydroxyiminoethyl]-N-prop-2-enylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-15(10-8-14-17)13(16)18-11-12-6-4-3-5-7-12/h2-8,17H,1,9-11H2/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNPGPXWVWTJSS-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=NO)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C/C=N/O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036503.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)







